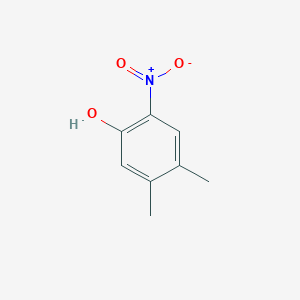

4,5-ジメチル-2-ニトロフェノール

概要

説明

4,5-Dimethyl-2-nitrophenol is an organic compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 . The compound appears as a pale-yellow to yellow-brown to brown solid .

Synthesis Analysis

The synthesis of 4,5-Dimethyl-2-nitrophenol can be achieved through various methods. One of the common methods includes the nitration of monochlorobenzene, nitration of benzene with nitrogen dioxide and mercurous nitrate, oxidation of 1,3-dinitrobenzene, and nitration of phenol with nitric acid .Molecular Structure Analysis

The InChI code for 4,5-Dimethyl-2-nitrophenol is 1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3 . The InChI key is DSWZKAODNLLINU-UHFFFAOYSA-N .Chemical Reactions Analysis

4,5-Dimethyl-2-nitrophenol can undergo various chemical reactions. For instance, it can be used in the catalytic reduction of 4-nitrophenol . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Physical And Chemical Properties Analysis

4,5-Dimethyl-2-nitrophenol is stored at room temperature . The compound is shipped at room temperature .科学的研究の応用

環境科学: 検出と生分解

4,5-ジメチル-2-ニトロフェノールは、医薬品、爆発物、農薬によく用いられるニトロフェノール化合物の検出と生分解のために、環境科学において利用されています . 特定のpHレベルでの鮮やかな黄色は、滴定やβ-ガラクトシダーゼなどの酵素活性のモニタリングに有用な指標となります .

化学: 触媒作用と合成

化学分野では、この化合物は触媒プロセス、特に染料、医薬品、農薬などの微細化学品の製造に不可欠な反応である4-ニトロフェノールから4-アミノフェノールへの還元に関与しています .

医薬品: 薬物開発

4,5-ジメチル-2-ニトロフェノールは、薬物開発で使用されるより複雑な分子の合成における前駆体または中間体として、製薬研究において役割を果たす可能性があります .

農業研究: 農薬分析

この化合物は、環境における農薬の挙動の理解に貢献する、農薬成分または分解生成物の分析において使用される可能性のある農業研究において関連しています .

材料科学: 光触媒作用と材料特性評価

材料科学では、4,5-ジメチル-2-ニトロフェノールは光触媒作用の研究に関与し、特定の光吸収特性を備えた新素材の開発を支援します .

バイオテクノロジー: 生化学研究

最後に、バイオテクノロジーでは、この化合物はプロテオミクス研究において、タンパク質の機能と相互作用を理解するためのさまざまな生化学的アッセイにおける試薬または標準として使用されます .

作用機序

Target of Action

Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell . .

Mode of Action

Nitrophenols, as a class, are known to disrupt cellular processes through their interaction with various enzymes and proteins . They can cause changes in cellular metabolism and disrupt normal cellular functions.

Biochemical Pathways

Nitrophenols can potentially affect a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins . .

Result of Action

Nitrophenols can cause a range of effects at the molecular and cellular level, including disruption of cellular metabolism and normal cellular functions . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

4,5-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDIYDUZVHFMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325115 | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18087-10-0 | |

| Record name | 18087-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

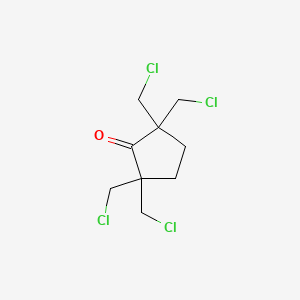

Synthesis routes and methods

Procedure details

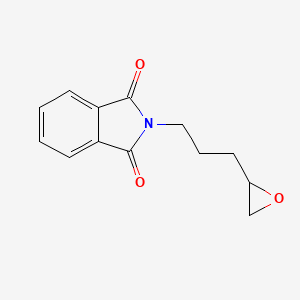

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characterization of 4,5-dimethyl-2-nitrophenol?

A1: The research article primarily focuses on the synthesis and crystal structure of 4,5-dimethyl-2-nitrophenol. [] The study confirms the successful synthesis of the compound via direct nitrification of 3,4-dimethylphenol, achieving a maximum yield of 30.3% under specific reaction conditions. [] The researchers utilized UV-Vis spectroscopy to analyze the compound, observing a red shift in the S1→S0 absorption at approximately 145 nm compared to the starting material, 3,4-dimethylphenol. [] Importantly, the crystal structure analysis definitively identified the nitro-group position on the aromatic ring, confirming the structure of the synthesized compound as 4,5-dimethyl-2-nitrophenol. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)